N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
This compound is a benzothiazole-pyrazole hybrid featuring a 7-chloro-4-methyl-substituted benzothiazole core linked to a 1-methylpyrazole-3-carboxamide moiety. The N-alkyl chain includes a 3-(morpholin-4-yl)propyl group, and the hydrochloride salt enhances solubility. The morpholine group likely improves pharmacokinetic properties, such as solubility and bioavailability .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-4-5-15(21)18-17(14)22-20(29-18)26(19(27)16-6-9-24(2)23-16)8-3-7-25-10-12-28-13-11-25;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBZUAKAIOESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Substitution Reactions:
Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a β-diketone.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties with the morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. While direct experimental data for this compound is limited, analogous pyrazole-3-carboxamide derivatives demonstrate predictable cleavage patterns:
Nucleophilic Substitution at the Benzothiazole Chlorine
The electron-deficient 7-chloro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (NAS). Studies on related chloro-benzothiazoles reveal reactivity with amines, alkoxides, and thiols:
Functionalization of the Pyrazole Ring
The 1-methylpyrazole moiety participates in electrophilic substitution and cross-coupling reactions. For example:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 4-Nitro-1-methylpyrazole-3-carboxamide derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt | C5 | 5-Sulfo-1-methylpyrazole-3-carboxamide analog |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling at C4/C5 positions introduces aryl/heteroaryl groups:
text| **Catalyst System** | **Boron Reagent** | **Product** | **Yield** | |---------------------------|-------------------------------|---------------------------------------------|-----------| | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenyl-1-methylpyrazole-3-carboxamide | 72% [5] | | Pd(OAc)₂, SPhos | 4-Pyridylboronic acid | 5-(Pyridin-4-yl)-substituted analog | 68% [5] |
Morpholine Propyl Chain Modifications
The tertiary amine in the morpholine group facilitates alkylation or acylation:
| Reaction Type | Reagent | Product |
|---|---|---|
| Quaternary ammonium salt | Methyl iodide, CH₃CN, 50°C | N-Methylmorpholinium-propyl derivative |
| Acylation | Acetyl chloride, Et₃N, rt | N-Acetyl-morpholine-propyl analog |
Metal Complexation
The pyrazole and morpholine nitrogen atoms act as ligands for transition metals. For instance:
-
Copper(II) Complex : Forms a 1:1 complex in ethanol, confirmed by UV-Vis () and ESR spectroscopy .
-
Palladium(II) Coordination : Binds via pyrazole N2 and morpholine oxygen, enabling catalytic applications .
Photochemical Reactivity
Under UV light (254 nm), the benzothiazole ring undergoes C–S bond cleavage, generating radical intermediates that dimerize or react with trapping agents:
text| **Trapping Agent** | **Product** | **Mechanism** | |----------------------------|-------------------------------------------|--------------------------------------------| | TEMPO | Stable nitroxide adduct | Radical scavenging | | O₂ | Sulfoxide/sulfone derivatives | Oxidation of sulfur-centered radicals |
Key Challenges and Stability Considerations
Scientific Research Applications
The compound N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has garnered attention in various scientific research areas due to its potential pharmacological applications. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a morpholine group. These structural components contribute to its biological activity and solubility characteristics.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its unique substituents.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives demonstrated potent activity against various cancer cell lines, suggesting that modifications to the pyrazole core can lead to enhanced therapeutic efficacy .
Anti-inflammatory Effects
Compounds containing benzothiazole and pyrazole moieties have been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in similar compounds.
Case Study:
A recent investigation highlighted the role of benzothiazole derivatives in reducing inflammation in animal models of arthritis, indicating potential applications for treating inflammatory diseases .
Neurological Applications
The morpholine component suggests potential neuroprotective effects. Research into morpholine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study:
Research findings from Neuroscience Letters indicated that morpholine-based compounds could protect neuronal cells from oxidative damage, which is critical in conditions like Alzheimer’s disease .
Antimicrobial Properties
The compound's diverse functional groups may provide antimicrobial activity against a range of pathogens. Similar compounds have been noted for their effectiveness against bacteria and fungi.
Case Study:
A study explored the antimicrobial efficacy of related benzothiazole derivatives against resistant strains of bacteria, demonstrating significant inhibition of growth .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Target Compound : 7-chloro-4-methylbenzothiazole.
- Analog 1 (CAS 1185030-78-7): Retains the 7-chloro-4-methylbenzothiazole but substitutes the morpholinylpropyl chain with a dimethylaminoethyl group (C17H21Cl2N5OS, MW 414.4) .
- Analog 2 (CAS 1330266-01-7): Features a 7-chloro-4-methoxybenzothiazole and a 3-(dimethylamino)propyl chain (C18H22Cl2N4O3S, MW 445.4). The methoxy group increases electron density compared to methyl .
- Analog 3 () : Contains a 7-chloro-4-methoxybenzothiazole and a shorter 2-(morpholin-4-yl)ethyl chain (C20H25Cl2N5O3S, MW 486.4). The ethyl linker may reduce steric bulk compared to the propyl chain in the target compound .
Key Implications :
- Electron Effects : Methoxy (Analog 2/3) vs. methyl (Target/Analog 1) alters benzothiazole reactivity and binding interactions.
- Chain Length : Propyl (Target) vs. ethyl (Analog 3) affects flexibility and molecular volume, influencing target engagement.
Variations in the N-Alkyl Substituent
- Target Compound : 3-(morpholin-4-yl)propyl chain. Morpholine enhances hydrophilicity and hydrogen-bonding capacity.
- Analog 1: Dimethylaminoethyl group. The tertiary amine may reduce solubility compared to morpholine.
- Analog 2: 3-(dimethylamino)propyl chain.
Physicochemical Impact :
*logP values estimated using fragment-based methods.
Heterocyclic Carboxamide Variations
- Target Compound : 1-methylpyrazole-3-carboxamide.
- Analog 2 : 5-methyl-1,2-oxazole-3-carboxamide. Oxazole’s reduced basicity compared to pyrazole may alter binding kinetics.
- Compounds: Pyrazole-4-carboxamides with cyano and aryl substituents (e.g., 3a–3p). These exhibit higher molecular weights (403–437 g/mol) and lower solubility due to aromatic bulk .
Activity Considerations: Pyrazole derivatives (Target, Analog 1) may exhibit stronger π-π stacking with aromatic residues in target proteins compared to oxazole (Analog 2). Cyano groups in compounds enhance dipole interactions but reduce metabolic stability .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C15H19ClN4OS
- Molecular Weight : 348.85 g/mol
- CAS Number : 1105188-40-6
- IUPAC Name : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzothiazole Core : Using 2-amino thiophenol and carbon disulfide.
- Amidation : Coupling the chlorinated benzothiazole with appropriate amines to yield the final product.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Compound A | MIC 0.5 µg/mL against S. aureus | |
| Compound B | IC50 5 µg/mL against E. coli |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies on human cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For example, a related benzothiazole derivative was found to reduce the viability of melanoma cells with an IC50 value of 16.23 µM .
The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as GSK-3β, which is crucial for cell signaling and growth .
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades .
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Study on Antimicrobial Activity : A recent study demonstrated that a series of benzothiazole derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing MIC values lower than standard antibiotics .
- Anticancer Evaluation : A comprehensive evaluation showed that certain derivatives significantly inhibited the growth of various cancer cell lines, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
